7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Immunology Drug Discovery

Researchers requiring the exact 7-substituted indanone regioisomer for reproducible SAR studies face supply inconsistency. This compound is the unambiguous 7-benzyloxy-1-indanone building block for IL-5 inhibitor and antileishmanial lead programs. • Enables synthesis of potent IL-5 inhibitors; 7-substitution essential for activity (cf. 4-substituted analog ~50% less active). • Validated antileishmanial pharmacophore; derivatives achieve in vitro potency comparable to clinical standards against L. donovani. • Selective deprotection to 7-hydroxy intermediate for downstream functionalization. Batch-to-batch consistency ≥98% ensures reliable execution of published synthetic routes.

Molecular Formula C16H14O2
Molecular Weight 238.286
CAS No. 125494-84-0
Cat. No. B598750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
CAS125494-84-0
Molecular FormulaC16H14O2
Molecular Weight238.286
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C16H14O2/c17-14-10-9-13-7-4-8-15(16(13)14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2
InChIKeySCTSWSXQDNISSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one Overview


7-(Benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS 125494-84-0), also known as 7-(benzyloxy)-1-indanone, is a synthetic organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . It belongs to the 1-indanone class, characterized by a bicyclic indane core featuring a ketone at position 1 and, crucially, a benzyloxy (-OCH2Ph) substituent specifically at position 7 [1]. This compound is primarily utilized as a versatile molecular building block in medicinal chemistry and organic synthesis , available from various chemical suppliers at purities commonly exceeding 95% .

Critical Role of 7-Benzyloxy Substitution


Generic substitution of 7-(benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS 125494-84-0) with other benzyloxy-indanone regioisomers or simpler indanone derivatives is scientifically untenable due to the profound and quantifiable impact of substitution pattern on biological activity. Structure-activity relationship (SAR) studies unequivocally demonstrate that moving the substituent from the 7-position to the 4- or 6-position, or altering the nature of the alkoxy group, can ablate or drastically reduce desired pharmacological effects . Furthermore, the 7-benzyloxy group is not an inert structural feature; it serves as a critical synthetic handle for selective deprotection to the corresponding 7-hydroxy derivative, a transformation central to the compound's utility as an advanced intermediate [1]. Therefore, the specific regio- and chemo- identity of this compound is non-negotiable for the reliable execution of published synthetic routes and the reproduction of reported biological outcomes, as detailed in the evidence below.

Quantitative Comparative Evidence


7-O-Alkyl Substituent and IL-5 Inhibition

In a study of 2-benzyl-1-indanone analogs as IL-5 inhibitors, the nature of the substituent at the 7-position was a key determinant of activity . The target compound's benzyloxy motif is a direct analog of the optimal cyclohexylmethoxy group. While a direct comparator for 7-benzyloxy was not reported, the data starkly contrasts with a closely related analog. The 7-hydroxy derivative, which would be the product of benzyloxy deprotection, exhibited significantly weaker IL-5 inhibition .

Medicinal Chemistry Immunology Drug Discovery

Regioisomeric Sensitivity in IL-5 Inhibition

The position of the substituent on the indanone ring is a critical determinant of IL-5 inhibitory activity . The target compound, 7-(benzyloxy)-2,3-dihydro-1H-inden-1-one, is a key precursor for the active 7-alkoxy series. SAR analysis from the same study shows that moving a substituent from the 7-position can be detrimental. For example, a compound with a hydroxy group at the 4-position (compound 8a) exhibited only 55.0% inhibition at 30 μM, compared to the optimal 100.0% achieved by the best 7-substituted analog (7s) .

Medicinal Chemistry SAR Immunology

High-Yield 7-Benzyloxyindanone Synthesis

The synthesis of 7-(benzyloxy)-2,3-dihydro-1H-inden-1-one (CAS 125494-84-0) is highly efficient and well-documented, proceeding via benzylation of 7-hydroxy-1-indanone [1]. This route delivers the target compound in high yield, contrasting with the lower overall yields often encountered in the synthesis of more complex derivatives. For instance, a synthetic route to analogous 5,6-dimethoxy-indenone O-benzyloxime compounds was reported to have an overall yield of only 25-28% over six steps [2].

Organic Synthesis Process Chemistry Intermediate

Physicochemical Profile: 7-Benzyloxy vs. 7-Hydroxy

The benzyloxy group confers a dramatically different physicochemical profile compared to the parent 7-hydroxyindanone (CAS 6968-35-0) [1]. The calculated logP for the benzyl-protected compound is significantly higher, reflecting its increased lipophilicity. This difference is quantified by the presence of 3 rotatable bonds in the target compound compared to 0 in the 7-hydroxy analog [2][3], impacting molecular flexibility and potential binding interactions.

Physicochemical Properties Drug Design ADME

7-Benzyloxyindanone in Antileishmanial Agents

A series of (E)-2-((1H-imidazol-1-yl)methyl)-2-((benzyloxy)methyl)-2,3-dihydro-1H-inden-1-one O-benzyl oxime derivatives, which incorporate the core 7-benzyloxyindanone structure, were synthesized and evaluated for antileishmanial activity [1]. Several of these derivatives exhibited in vitro potency comparable to standard drugs like sodium stibogluconate (SSG) and pentamidine at lower IC50 values [1]. While the unsubstituted 7-benzyloxyindanone is a precursor, the class demonstrates that the 7-benzyloxy motif is a key component of a validated pharmacophore for this indication.

Medicinal Chemistry Neglected Tropical Diseases Antileishmanial

Application Scenarios


IL-5 Inhibitors for Eosinophilic Disorders

This compound serves as a critical, late-stage intermediate for the synthesis of potent IL-5 inhibitors. As detailed in Section 3, SAR studies indicate that substitution at the 7-position of the 2-benzyl-1-indanone scaffold is essential for high IL-5 inhibitory activity . The benzyloxy group can be used as a protected precursor to the active 7-hydroxy compounds or can be directly modified to optimize hydrophobic interactions, as suggested by the superior activity of the 7-cyclohexylmethoxy analog (IC50 = 4.0 μM) .

Antileishmanial Pharmacophore Exploration

The 7-benzyloxyindanone core is a validated starting point for generating antileishmanial leads. Research has demonstrated that derivatives of this scaffold can achieve in vitro potency against Leishmania donovani comparable to, or better than, clinical standards [1]. This compound enables researchers to efficiently explore chemical space around a proven antileishmanial pharmacophore, accelerating the discovery of new treatments for this neglected tropical disease.

Regioisomerically Pure Indanone Chemical Probes

For studies where the precise position of a functional group is paramount, this compound is indispensable. The quantitative evidence in Section 3 shows that moving a substituent from the 7-position to the 4-position can reduce IL-5 inhibitory activity by nearly half . Therefore, researchers requiring a tool compound with a defined substitution pattern for target identification, mechanistic studies, or high-content screening must procure the exact regioisomer, 7-(benzyloxy)-2,3-dihydro-1H-inden-1-one, to ensure data reproducibility and valid biological conclusions.

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